Cas no 1806003-57-5 (Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate)
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C12H13F4NO4/c1-3-20-10(18)4-7-8(5-13)9(19-2)6-17-11(7)21-12(14,15)16/h6H,3-5H2,1-2H3
- InChI Key: YGOFAJYNSSEQFL-UHFFFAOYSA-N
- SMILES: FCC1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 340
- XLogP3: 2.6
- Topological Polar Surface Area: 57.6
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085483-1g |
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate |
1806003-57-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate: A Comprehensive Overview
Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate, with the CAS number 1806003-57-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a fluoromethyl group at position 4, a methoxy group at position 5, and a trifluoromethoxy group at position 2. The acetate ester group at position 3 further enhances its chemical versatility, making it a valuable substrate for various synthetic and analytical applications.
The synthesis of Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, leveraging transition metal catalysts to achieve higher yields and better stereocontrol. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the incorporation of the trifluoromethoxy group, which is known for its electron-withdrawing properties and its ability to modulate the electronic characteristics of the pyridine ring.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The presence of multiple electron-withdrawing groups, such as the trifluoromethoxy and fluoromethyl substituents, confers significant lipophilicity and metabolic stability to the molecule. These properties are highly desirable in pharmaceutical development, where compounds must exhibit optimal absorption, distribution, metabolism, and excretion (ADME) profiles. Recent studies have demonstrated that Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate can serve as a lead compound for designing inhibitors of various enzymes, including kinases and proteases.
In addition to its pharmacological applications, this compound has also found utility in materials science. The pyridine ring's ability to coordinate with metal ions makes it a promising candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. Researchers have explored its use in creating porous materials with applications in gas storage and catalysis. The trifluoromethoxy group's strong electron-withdrawing effect further enhances the material's stability and selectivity in these applications.
From an analytical standpoint, Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate presents an excellent model system for studying substituent effects on aromatic rings. Its structure allows for detailed investigations into how different substituents influence electronic conjugation, resonance stabilization, and reactivity. Such studies are crucial for advancing our understanding of aromatic chemistry and for designing novel compounds with tailored properties.
Recent breakthroughs in computational chemistry have also shed light on the electronic structure of this compound. Advanced density functional theory (DFT) calculations have revealed that the trifluoromethoxy group significantly alters the electron density distribution across the pyridine ring, enhancing its electrophilic character at certain positions. This insight has been instrumental in guiding synthetic efforts aimed at optimizing the compound's reactivity for specific applications.
In conclusion, Ethyl 4-(fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a key player in future research endeavors aimed at developing innovative pharmaceuticals and advanced materials.
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